Methyl 5-propylfuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112616-69-0 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 5-propylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-6-8(12-7)9(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
MMKDFJFLFBKBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiling of Methyl 5 Propylfuran 2 Carboxylate
Reaction Pathways and Transition State Analysis
Elucidation of Furan (B31954) Ring Opening Mechanisms
The stability of the furan ring in compounds like methyl 5-propylfuran-2-carboxylate is a subject of significant interest, particularly in the context of electron-induced reactions. Studies on the related molecule, 2-furoic acid, reveal that the carboxylation of the furan ring significantly influences its stability. nih.gov Low-energy electrons can induce the dissociation of the furan ring, a process that is typically only accessible via electronically excited Feshbach resonances at incident electron energies above 5 eV. nih.gov However, the presence of the carboxyl group introduces new fragmentation channels. nih.gov
The overlap between the π orbitals of the furan ring and the carboxyl group can transform a non-dissociative π2 resonance of the furan ring into a dissociative one. nih.gov This interaction facilitates the opening of the furan ring through various fragmentation pathways. One of the most prominent of these channels leads to the formation of the C₂H⁻ anion. nih.gov Density functional theory (DFT) calculations have been employed to support the interpretation of these hydrogen transfer reactions and the subsequent ring fragmentation. nih.gov
While direct experimental data on this compound is limited in this specific context, the principles derived from studies on 2-furoic acid and its methylated derivatives provide a strong basis for understanding its behavior. The presence of the propyl group at the C5 position is expected to influence the electronic properties of the furan ring and potentially the specific fragmentation pathways, but the fundamental mechanism of electron-induced ring opening initiated by the carboxylate group is likely to be similar.
Mechanistic Studies of Esterification and Hydrolysis Processes
The esterification to form furan-2-carboxylates and the reverse hydrolysis reaction are fundamental transformations. The synthesis of furan-2-carboxylate (B1237412) esters can be achieved through various methods, including one-pot syntheses from furfural (B47365). mdpi.com In one such method, furfural is first oxidized to furoic acid using a catalyst like cuprous chloride (CuCl) and an oxidant such as tert-butyl hydroperoxide. mdpi.com Without isolating the intermediate furoic acid, an alkyl halide (in this case, a bromoalkane to form an ester) is added along with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base like potassium carbonate to yield the desired ester. mdpi.com
The mechanism of the initial oxidation involves the generation of radicals from tert-butyl hydroperoxide catalyzed by Cu(I). mdpi.com These radicals then interact with the aldehyde group of furfural to form a carbonyl oxygen radical, which ultimately leads to the formation of furoic acid. mdpi.com The subsequent esterification proceeds via a standard nucleophilic substitution mechanism where the furoate anion, formed by the deprotonation of furoic acid by potassium carbonate, attacks the alkyl halide.
Hydrolysis of the ester back to the carboxylic acid and alcohol is typically acid or base-catalyzed. While specific mechanistic studies on this compound are not detailed in the provided results, the general mechanisms are well-established. In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate anion and the alcohol.
Investigations into Carbon-Carbon and Carbon-Heteroatom Bond Formations
The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is crucial for the synthesis and functionalization of furan derivatives. nih.gov Direct C-H functionalization is a particularly atom-economical approach for modifying the furan ring. researchgate.net
For furan-2-carboxylates, C-H activation can be used to introduce alkyl groups at the C5 position. researchgate.net Palladium-catalyzed direct C-H alkylation using alkyl iodides has been shown to be a practical and regioselective strategy for synthesizing α-alkylfurans. researchgate.net This method avoids the need for pre-functionalized starting materials.
Furthermore, photocatalysis offers a powerful tool for C-X bond formation. researchgate.net Light-mediated reactions, with or without a photocatalyst, can generate highly reactive intermediates that facilitate the formation of C-N, C-S, C-O, and C-P bonds. researchgate.net These methods can proceed through electron transfer or energy transfer mechanisms. researchgate.net For instance, the generation of photoactive electron donor-acceptor complexes can lead to the formation of radical pairs that initiate the bond-forming reactions. researchgate.net
Radical Processes in Furan Transformations
Radical reactions play a significant role in the transformation of furan derivatives. As mentioned in the context of furan ring opening, electron attachment can lead to the formation of radical anions that subsequently fragment. nih.gov
In other transformations, radical cyclization processes can be utilized to construct fused ring systems. For example, iminyl radicals, which can be generated from the irradiation of acyloximes, are capable of cyclizing onto aromatic rings. acs.org While not directly involving this compound, these studies demonstrate the potential for radical-mediated C-C bond formation on aromatic systems, which could be applicable to the furan ring.
The introduction of a radical scavenger, such as TEMPO, into a reaction system can help to determine if a radical pathway is involved. acs.org If the reaction yield is unaffected by the scavenger, it suggests that a radical mechanism is unlikely. acs.org
Catalytic Roles in Furan Carboxylate Transformations
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysts are instrumental in a wide array of transformations involving furan carboxylates. thesciencein.org Palladium, nickel, ruthenium, and rhodium are commonly used metals for catalyzing C-C and C-heteroatom bond formations. thesciencein.org
In the context of C-H functionalization, palladium-based catalysts are particularly effective for the C5-alkylation of 2-furancarboxylic acid esters. researchgate.net A catalytic system comprising a nickel source (NiCp₂), an N-heterocyclic carbene (NHC) ligand, and a reducing agent has been developed for the selective C(5)H-alkylation of these esters with various alkenes. researchgate.net
Metal catalysts are also crucial in the selective oxidation of furan derivatives. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related biomass-derived platform chemical, to 2,5-furandicarboxylic acid (FDCA) involves several metal-catalyzed steps. nih.gov Various metals, including gold, platinum, and palladium, supported on different materials, have been explored for these oxidations. researchgate.net The reaction can proceed through different pathways, and the choice of catalyst and reaction conditions determines the selectivity towards intermediate products like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF). nih.gov
The adsorption of the furan ring onto the metal surface is a key factor in determining the reaction pathway. acs.org Different adsorption orientations can lead to different products. acs.org For example, on palladium catalysts, furfural can undergo decarbonylation to furan or hydrogenation to furfuryl alcohol, depending on the reaction conditions and the interaction with the catalyst surface. acs.org
Below is a data table summarizing some of the catalytic systems and their applications in furan chemistry.
| Catalyst System | Reactant(s) | Product(s) | Reaction Type |
| NiCp₂, NHC, HCOONa | 2-Furancarboxylic acid esters, Alkenes | C5-alkylated 2-furancarboxylic acid esters | C-H Alkylation |
| Pd catalyst | Methyl furan-2-carboxylate, Alkyl iodides | α-Alkylfurans | Direct C-H Alkylation |
| CuCl, t-BuOOH | Furfural | Furoic acid | Oxidation |
| Au/TiO₂ | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dimethylcarboxylate | Oxidative Esterification |
| Ni-Pd nanoparticles on Mg(OH)₂ | 5-Hydroxymethyl-2-furfural | Furan-2,5-dicarboxylic acid | Aerial Oxidation |
Organocatalytic Pathways
Organocatalysis has emerged as a powerful tool in organic synthesis, providing access to complex molecular architectures under mild and environmentally benign conditions. In the context of furan chemistry, organocatalytic strategies have been successfully employed for the synthesis and functionalization of furan derivatives. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates such as enamines or iminium ions.
While specific organocatalytic syntheses of this compound are not extensively documented, the principles of organocatalysis can be applied to the construction of substituted furans. For instance, a novel aminocatalytic reaction has been developed for the synthesis of chiral furan derivatives. nih.gov This approach involves the activation of aldehydes or α,β-unsaturated aldehydes to react with alkynyl-substituted enones, leading to the formation of chiral allenes which can then be cyclized to furans with high yields and stereoselectivities. nih.gov
Another relevant organocatalytic transformation is the synthesis of highly substituted furfuryl alcohols and amines. nih.gov Furthermore, the activation of 5-substituted-furan-2(3H)-ones using organocatalytic Brønsted bases can generate dienolates. These intermediates are valuable in cycloaddition reactions, highlighting the potential for creating complex polycyclic structures containing a γ-butyrolactone motif. nih.gov
The table below summarizes representative organocatalytic reactions for the synthesis of furan derivatives, which could be adapted for the synthesis of this compound analogues.
Table 1: Examples of Organocatalytic Synthesis of Furan Derivatives
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Amino catalyst | Aldehydes, α,β-unsaturated aldehydes, alkynyl-substituted enones | Chiral furan derivatives | High yields and excellent stereoselectivities. nih.gov |
| Brønsted base | 5-Substituted-furan-2(3H)-ones, 8,8-dicyanoheptafulvene | Polycyclic γ-butyrolactone derivatives | Diastereoselective [8+2]-cycloaddition. nih.gov |
| Phosphine (B1218219) | Electron-poor terminal alkynes, ketomalonates | Substituted cyclopentenes (precursors to furan analogues) | (3+2) cycloaddition reaction. acs.org |
Enzymatic and Biocatalytic Conversions of Furan Derivatives
The use of enzymes and biocatalysts in chemical synthesis aligns with the principles of green chemistry, offering high selectivity and mild reaction conditions. acs.orgfrontiersin.org For furan derivatives, biocatalysis presents a promising alternative to traditional chemical methods, which can suffer from harsh conditions and the formation of byproducts. nih.gov
Lipases, a class of enzymes that catalyze the hydrolysis and transesterification of esters, are particularly relevant for the synthesis of furan-based esters. acs.org For example, immobilized Candida antarctica Lipase B (CalB) has been successfully used in the solvent-free, two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol (B133615) to produce oligofuranoate diols with high yield and end-group fidelity. acs.org This enzymatic approach overcomes the temperature sensitivity of furans, which can degrade at the high temperatures required for conventional polymerization. acs.org
Transaminases are another class of enzymes that have been employed for the biocatalytic amination of furan aldehydes, yielding furfurylamines. nih.govrsc.org This method provides a more sustainable route to these valuable monomers for polymers and pharmaceuticals compared to chemocatalytic pathways that often require protecting groups and harsh reagents. nih.gov A robust transaminase from Shimia marina (SMTA) has demonstrated high activity and broad substrate specificity for the amination of various bio-based furan aldehydes. nih.gov
Furthermore, multi-enzymatic cascades have been developed for the conversion of furan derivatives into complex molecules. A one-pot reaction combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase can transform hydroxy-functionalized furans into optically pure spirolactones. a-h.institute
The following table details examples of enzymatic conversions of furan derivatives, illustrating the potential for biocatalytic synthesis and modification of compounds like this compound.
Table 2: Enzymatic and Biocatalytic Conversions of Furan Derivatives
| Enzyme/Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Immobilized Candida antarctica Lipase B (CalB) | Dimethyl furan-2,5-dicarboxylate, 1,4-cyclohexanedimethanol | Oligofuranoate diols | High yield (95%) and excellent end-group fidelity in a solvent-free system. acs.org |
| Shimia marina Transaminase (SMTA) | Bio-based furan aldehydes | Furfurylamines | High catalytic activity and broad substrate specificity for scalable amination. nih.gov |
| Multi-enzyme cascade (chloroperoxidase, oxidase, alcohol dehydrogenase) | Hydroxy-functionalized furans | Optically pure spirolactones | Efficient one-pot conversion to complex spirocyclic products. a-h.institute |
| Transaminases (TAms) | Furfural and its derivatives | Furfurylamines | High yields (>90%) in a one-step reaction at a preparative scale. rsc.org |
Structure-Reactivity Relationships in this compound Analogues
The reactivity of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. Understanding these structure-reactivity relationships is crucial for predicting and controlling the outcomes of chemical transformations.
The furan ring is an electron-rich aromatic system, making it more susceptible to electrophilic substitution than benzene (B151609). numberanalytics.com The oxygen atom donates electron density to the ring, activating it towards electrophilic attack, primarily at the 2- and 5-positions. numberanalytics.com The presence of an electron-withdrawing group, such as the methyl carboxylate group at the C2 position in this compound, deactivates the ring towards electrophilic substitution. Conversely, an electron-donating group, like the propyl group at the C5 position, activates the ring.
Studies on the reactivity of substituted furan-2-carboxaldehydes have shown that the nature of the substituent at the 5-position plays a critical role. For instance, in condensation reactions with hippuric acid, 5-arylated furan-2-carboxaldehydes were found to be more reactive than 4,5-dimethylfuran-2-carboxaldehyde. nih.govresearchgate.net This suggests that electronic effects of the substituent at the C5 position have a direct impact on the reactivity of the carbonyl group at the C2 position.
In the context of Diels-Alder reactions, the alkylation of furan has been shown to have a "double promoting effect". The alkyl substituent on the furan ring creates steric hindrance that inhibits side reactions like self-coupling, while also increasing the HOMO energy of the furan (the diene), making it more reactive in the cycloaddition. researchgate.net
The table below provides a comparative overview of the reactivity of different furan derivatives based on their substitution patterns.
Table 3: Structure-Reactivity Relationships in Furan Derivatives
| Furan Derivative | Substituent Effects | Impact on Reactivity |
|---|---|---|
| Furan | Unsubstituted | High reactivity towards electrophilic substitution compared to benzene. numberanalytics.com |
| Methyl furan-2-carboxylate | Electron-withdrawing group (-COOCH₃) at C2 | Deactivates the ring towards electrophilic attack. |
| 5-Propylfuran | Electron-donating group (-C₃H₇) at C5 | Activates the ring towards electrophilic attack. |
| This compound | Combination of electron-withdrawing and electron-donating groups | Modulated reactivity, with the C3 and C4 positions being the most likely sites for electrophilic attack. |
| 5-Arylfuran-2-carboxaldehydes | Aryl group at C5 | More reactive in condensation reactions compared to 5-alkyl substituted analogues. nih.govresearchgate.net |
| Alkylated furans | Alkyl group at C5 | Increased reactivity in Diels-Alder reactions and reduced side-product formation. researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furan (B31954) Carboxylate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of various NMR experiments, the precise arrangement of atoms in methyl 5-propylfuran-2-carboxylate can be determined.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the propyl group, the furan ring, and the methyl ester.
The furan ring protons typically appear as doublets in the aromatic region. In a related compound, methyl 5-methylfuran-2-carboxylate, the two furan protons show signals at 7.16 ppm (d, J = 3.3 Hz) and 6.49 ppm (dd, J = 3.3, 1.5 Hz). rsc.org For this compound, similar doublet signals for the H3 and H4 protons are expected.
The protons of the propyl group at the C5 position would exhibit characteristic splitting patterns:
A triplet for the terminal methyl group (-CH₃).
A multiplet (likely a sextet) for the central methylene (B1212753) group (-CH₂-).
A triplet for the methylene group attached to the furan ring (-CH₂-).
The methyl ester group (-OCH₃) would appear as a sharp singlet, typically around 3.8-3.9 ppm. rsc.org
Table 1: Expected ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Coupling Constant (J, Hz) (Expected) |
|---|---|---|---|
| H3 (furan) | ~7.1 | Doublet (d) | ~3.4 |
| H4 (furan) | ~6.2 | Doublet (d) | ~3.4 |
| -OCH₃ (ester) | ~3.9 | Singlet (s) | N/A |
| -CH₂- (propyl, α to furan) | ~2.7 | Triplet (t) | ~7.5 |
| -CH₂- (propyl, β) | ~1.7 | Sextet | ~7.5 |
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Based on data for similar furan-2,5-dicarboxylate (B1257723) structures, the carbonyl carbon of the ester is the most deshielded, appearing around 158-159 ppm. rsc.org The furan ring carbons typically resonate between 110 and 160 ppm. The carbon of the methyl ester appears around 52 ppm, and the carbons of the propyl chain would be found in the upfield region of the spectrum. rsc.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Expected) |
|---|---|
| C=O (ester) | ~159 |
| C5 (furan) | ~160 |
| C2 (furan) | ~145 |
| C3 (furan) | ~119 |
| C4 (furan) | ~110 |
| -OCH₃ (ester) | ~52 |
| -CH₂- (propyl, α to furan) | ~28 |
| -CH₂- (propyl, β) | ~22 |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the H3 and H4 protons of the furan ring and, more importantly, a clear correlation pathway along the propyl chain protons (-CH₂-CH₂-CH₃). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to their directly attached carbons, providing unambiguous C-H assignments. sdsu.edu Each proton signal in the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum, confirming, for example, which carbon signal corresponds to the methyl ester and which ones belong to the propyl chain. Data from related humin components demonstrates the use of HSQC to assign specific proton and carbon pairs in furan-containing structures. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu It is exceptionally powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).
Correlations from the furan proton H3 to the C2, C4, and C5 carbons.
Correlations from the α-methylene protons of the propyl group to the C4 and C5 carbons of the furan ring, confirming the position of the alkyl substituent.
Isotope labeling involves the specific incorporation of isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) into a molecule. nih.gov While specific isotope labeling studies on this compound are not widely reported, this technique is a powerful tool for tracing reaction pathways and understanding metabolic processes. nih.govnih.gov For instance, synthesizing the compound using a ¹³C-labeled precursor would allow the fate of that specific carbon to be tracked through a reaction sequence using ¹³C NMR.
Deuterium (²H) NMR can provide detailed information on molecular dynamics and site-specific labeling. In metabolic studies, deuterium-labeled compounds are often used to investigate the biotransformation of molecules. nih.gov For furan derivatives, which can be metabolites of various substances, stable isotope dilution analysis using labeled standards is a key method for accurate quantification in biological matrices. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. ethz.ch This precision allows for the determination of the exact elemental formula, which is a definitive piece of evidence for a compound's identity. mdpi.com The combination of liquid chromatography with HRMS is a powerful approach for identifying furan derivatives in complex mixtures. nih.gov For this compound, HRMS would be used to confirm its elemental composition of C₉H₁₂O₃.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₃ |
This exact mass measurement helps to distinguish this compound from other isomers or compounds with the same nominal mass. Studies on similar furan derivatives frequently use HRMS to confirm the successful synthesis of the target compound. mdpi.comunimi.it
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile compounds like this compound. In this method, the compound is vaporized and separated from other volatile components on a GC column before entering the mass spectrometer. The subsequent mass spectrum provides a distinct fragmentation pattern, which serves as a molecular fingerprint.
For this compound, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the compound's structure, featuring an ester group, a furan ring, and a propyl side chain. Key fragmentation pathways would include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a prominent acylium ion.
Loss of the propyl group (-C₃H₇): Alpha-cleavage next to the furan ring can cause the loss of the propyl radical.
McLafferty Rearrangement: While less common for furan esters compared to aliphatic esters, rearrangement involving the propyl chain is a possibility.
Ring Fragmentation: The furan ring itself can undergo cleavage, leading to smaller characteristic ions.
The relative abundances of these fragment ions are used to confirm the structure. Purity is assessed by the presence of a single major peak in the gas chromatogram, with any minor peaks indicating impurities. mdpi.comresearchgate.netnih.gov The analysis of related furan derivatives, such as 2-furfural and 5-methylfurfural, by GC-MS provides a strong basis for interpreting the spectra of more complex furans. researchgate.netnih.gov
Table 1: Predicted GC-MS Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
|---|---|---|---|
| 168 | Molecular Ion (M⁺) | [C₉H₁₂O₃]⁺ | Corresponds to the full molecule. |
| 139 | [M - C₂H₅]⁺ | [C₇H₇O₃]⁺ | Loss of an ethyl group from the propyl chain via β-cleavage. |
| 137 | [M - OCH₃]⁺ | [C₈H₉O₂]⁺ | Loss of the methoxy group, forming a stable acylium ion. chemguide.co.uk |
| 125 | [M - C₃H₇]⁺ | [C₆H₅O₃]⁺ | Loss of the n-propyl radical. |
Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)
Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is an essential tool for the analysis of moderately polar and less volatile compounds that are not well-suited for GC-MS. For this compound, LC would first separate the compound from non-volatile impurities using a reversed-phase column (e.g., C18). nih.gov
Following separation, ESI serves as a soft ionization technique. It typically protonates the analyte to form a pseudomolecular ion [M+H]⁺ or adducts with solvent ions like sodium [M+Na]⁺. A key advantage of ESI is that it minimizes fragmentation, often leaving the molecular ion intact. This allows for the precise determination of the molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC-ESI can provide the accurate mass of the compound, which allows for the unambiguous determination of its elemental formula. mdpi.com While specific ESI/LC-MS studies on this compound are not prevalent, methods developed for other furan derivatives in complex matrices demonstrate the technique's utility for quantification and identification. nih.govnih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts. Based on data from analogous structures like 2-propylfuran (B1361053) and methyl 5-bromofuran-2-carboxylate, specific vibrational modes can be predicted. nih.govnist.gov
Key expected absorptions include:
A strong, sharp peak for the carbonyl (C=O) stretch of the ester group.
Several bands corresponding to the C-O stretching vibrations of the ester and the furan ether linkage.
Peaks associated with the C=C stretching and C-H bending of the furan ring.
Absorptions from the C-H stretching and bending modes of the propyl group's aliphatic chain.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3100-3150 | C-H Stretch | Furan Ring | nist.gov |
| 2870-2960 | C-H Stretch | Propyl Group (CH₂, CH₃) | nist.gov |
| 1720-1740 | C=O Stretch | Ester Carbonyl | spectroscopyonline.com |
| 1570-1600 | C=C Stretch | Furan Ring | nih.gov |
| 1450-1470 | C-H Bend (Scissoring) | Propyl Group (CH₂) | nist.gov |
| 1200-1300 | C-O Stretch (Asymmetric) | Ester | spectroscopyonline.com |
| 1020-1150 | C-O Stretch (Symmetric) & Ring | Ester & Furan Ether | nih.gov |
Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that involve a change in molecular polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar character, which may be weak or absent in the IR spectrum. Expected strong Raman signals would include the symmetric stretching of the furan ring's C=C bonds and the C-C backbone of the propyl chain. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.net
X-ray Diffraction Studies for Single-Crystal and Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a compound in the solid state. If high-quality crystals of this compound can be grown, XRD analysis would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com
Studies on similar furan carboxylate derivatives reveal common structural motifs. mdpi.comnih.gov For instance, the furan ring and the carboxylate group are often found to be nearly coplanar to maximize π-system conjugation. researchgate.net The analysis would also reveal the conformation of the propyl chain relative to the furan ring. Furthermore, XRD elucidates the crystal packing, identifying intermolecular interactions such as C-H···O hydrogen bonds or π···π stacking between furan rings of adjacent molecules, which govern the solid-state properties of the material. researchgate.netnih.gov While no published crystal structure for this specific compound is available, data from related molecules like butane-1,4-diyl bis(furan-2-carboxylate) and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate provide valuable insights into the expected structural features. mdpi.comnih.gov
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the separation of this compound from reaction mixtures, starting materials, or byproducts, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of furan derivatives. nih.govnih.govshimadzu.com A typical method would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to ensure good separation. shimadzu.com Detection is commonly achieved using a diode-array detector (DAD), which can also help assess peak purity. nih.govnih.gov
Gas Chromatography (GC) is suitable for analyzing the volatile furan derivatives. A low- to mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often used. mdpi.com Temperature programming is employed to elute compounds based on their boiling points and interaction with the stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for quantification and identification, respectively. dtu.dk
These methods are robust and have been optimized for a wide range of furanic compounds in various matrices, demonstrating their applicability for the analysis of this compound. nih.govshimadzu.comdtu.dk
Table 3: Exemplary Chromatographic Conditions for Furan Derivative Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application Note | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water Gradient | Diode Array (DAD) | Separation of 10 furan derivatives in cider and wine. | nih.gov |
| HPLC | Prominence C18 | Acetonitrile/Water | Diode Array (DAD) | Quantification of 5 furanic compounds in transformer oil. | shimadzu.com |
| GC-MS | HP-5MS | Helium | Mass Spectrometry (MS) | Simultaneous analysis of furan and 10 derivatives in food. | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings:
While specific HPLC methods for this compound are not extensively documented in publicly available literature, the analysis of structurally similar furan derivatives provides a strong basis for method development and interpretation of results. For instance, the analysis of various furanic compounds often employs reversed-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. dss.go.thnih.gov The retention of furan derivatives in reversed-phase HPLC is influenced by factors such as the hydrophobicity (logP value) of the molecule, the composition of the mobile phase (e.g., the ratio of organic modifier to water), and the pH of the mobile phase. nih.gov
In the case of this compound, the presence of the propyl group increases its hydrophobicity compared to shorter-chain alkyl furan carboxylates. Consequently, it is expected to have a longer retention time on a reversed-phase column under isocratic conditions with a given mobile phase composition. Gradient elution, where the concentration of the organic solvent (commonly acetonitrile or methanol) in the mobile phase is increased over time, is a common strategy to achieve efficient separation of a mixture of furan derivatives with varying polarities. nih.govsielc.com
A diode array detector (DAD) is frequently coupled with HPLC for the analysis of furanic compounds, as the furan ring exhibits characteristic UV absorbance. nih.gov This allows for both quantification and preliminary identification based on the UV spectrum. For unambiguous identification and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS).
Typical HPLC Parameters for Analysis of Related Furan Derivatives:
| Parameter | Typical Value/Condition |
| Column | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid) nih.govsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Injection Volume | 2 - 20 µL |
| Column Temperature | 25 - 40 °C |
This table presents typical parameters based on the analysis of similar furan compounds and serves as a general guideline.
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively volatile ester, is well-suited for GC analysis. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.
Research Findings:
The analysis of furan derivatives by GC, often coupled with mass spectrometry (GC-MS), is a widely established method. mdpi.comnih.gov The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of a broad range of furanic compounds. mdpi.com For more polar analytes, a wax-based column (e.g., HP-INNOWax) might be employed. semanticscholar.org
The volatility of this compound will dictate its retention time in a GC system. Compared to its lower alkyl chain counterparts (e.g., methyl 5-methylfuran-2-carboxylate), the longer propyl chain will lead to a higher boiling point and thus a longer retention time under the same temperature program. The temperature program of the GC oven is a key parameter that is optimized to ensure good separation of all components in a sample within a reasonable analysis time. mdpi.com
GC-MS is a particularly powerful combination for the analysis of this compound. The mass spectrometer provides detailed structural information by fragmenting the molecule and detecting the resulting ions. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of the methoxy group from the ester, the propyl chain, and cleavage of the furan ring, allowing for its definitive identification.
Typical GC-MS Parameters for Analysis of Related Furan Derivatives:
| Parameter | Typical Value/Condition |
| Column | HP-5MS (or similar 5% phenyl-polysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness mdpi.comsemanticscholar.org |
| Carrier Gas | Helium, at a constant flow rate (e.g., 1 mL/min) mdpi.com |
| Inlet Temperature | 250 - 280 °C mdpi.com |
| Oven Program | Initial temperature of 40-60 °C, held for a few minutes, then ramped to 200-250 °C at a rate of 10-20 °C/min mdpi.comsemanticscholar.org |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table presents typical parameters based on the analysis of similar furan compounds and serves as a general guideline.
Computational Chemistry and Theoretical Studies on Methyl 5 Propylfuran 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world of molecules. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each with varying levels of accuracy and computational cost.
Density Functional Theory (DFT) Applications in Furan (B31954) Chemistry
Density Functional Theory has become a cornerstone of computational chemistry for studying furan-containing compounds. Its balance of accuracy and computational efficiency makes it a preferred method for investigating the electronic properties and reactivity of complex organic molecules. DFT calculations could provide a deep understanding of Methyl 5-propylfuran-2-carboxylate's behavior in chemical reactions.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Value | Unit |
| Chemical Potential | μ | Data Not Available | eV |
| Molecular Hardness | η | Data Not Available | eV |
| Electrophilicity Index | ω | Data Not Available | eV |
Note: This table is for illustrative purposes only. The values are not based on actual calculations.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with chemical reactivity and stability; a smaller gap generally implies higher reactivity. The specific HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy | Unit |
| HOMO | Data Not Available | eV |
| LUMO | Data Not Available | eV |
| HOMO-LUMO Gap | Data Not Available | eV |
Note: This table is for illustrative purposes only. The values are not based on actual calculations.
Ab Initio Methods
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results but are computationally expensive. A literature search did not uncover any studies that have employed ab initio methods to investigate this compound.
Semi-Empirical Calculations (e.g., AM1, PM3, PM6, PM7, RM1)
Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods by incorporating some empirical parameters into the calculations. Methods like AM1, PM3, PM6, PM7, and RM1 are often used for large molecules where more rigorous methods are computationally prohibitive. Despite their utility, no published research has applied these semi-empirical calculations to study the electronic structure or reactivity of this compound.
Molecular Modeling and Simulation Techniques
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no specific studies available in the surveyed literature that have employed molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound. Such simulations would typically provide insights into the molecule's flexibility, preferred shapes (conformers), and how it interacts with itself or other molecules in various environments. This information is crucial for understanding its physical properties and potential applications, but dedicated research on this compound is currently unavailable.
Reaction Coordinate Analysis and Transition State Modeling
A search for studies involving reaction coordinate analysis or the modeling of transition states for reactions involving this compound did not yield any specific results. This type of computational analysis is vital for understanding the mechanisms, kinetics, and thermodynamics of chemical reactions. Without published research, details on the energy barriers and intermediate structures for reactions such as its synthesis or degradation remain speculative from a computational standpoint.
Theoretical Prediction of Spectroscopic Parameters
Computational NMR Chemical Shifts and Coupling Constants
No dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound have been found in the public domain. Theoretical NMR predictions, often performed using density functional theory (DFT), are powerful tools for confirming chemical structures and understanding electronic environments. While experimental NMR data may exist, theoretical calculations that would allow for a detailed assignment and interpretation of its spectra are not available in published literature.
Predicted Vibrational Frequencies (IR, Raman)
Similarly, there is an absence of published research detailing the theoretical prediction of infrared (IR) and Raman vibrational frequencies for this compound. Computational vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. The lack of such studies means that a detailed theoretical vibrational spectrum for this compound has not been publicly reported.
Future Directions and Emerging Research Avenues in Methyl 5 Propylfuran 2 Carboxylate Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 2,5-disubstituted furans, including methyl 5-propylfuran-2-carboxylate, is a cornerstone of its future utility. While traditional methods exist, current research is focused on developing more efficient, selective, and sustainable synthetic routes.
Recent advancements have seen the rise of novel catalytic systems. For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of 2,5-disubstituted furans from readily available starting materials like aryl (or alkyl) iodides and calcium carbide, offering good to excellent yields and a broad substrate scope. tandfonline.com Another promising direction is the use of transition-metal-free approaches. One such method involves a sequence of oxidation and dehydration of 1,3-dienes, which can be streamlined using continuous-flow technology to improve yields and enhance safety. nih.govacs.org
Researchers are also exploring one-pot conversions, such as the copper(II)-promoted reaction of 1-alkynes with anhydrides under microwave irradiation, which provides a rapid entry to 2,5-disubstituted furans. tandfonline.com The direct C-H alkylation of furan-2-carboxylates using palladium catalysts and alkyl iodides presents a regioselective strategy to introduce the propyl group at the C5 position. researchgate.net These emerging methods promise to make compounds like this compound more accessible for research and industrial application.
Table 1: Comparison of Emerging Synthetic Methodologies for 2,5-Disubstituted Furans
| Methodology | Catalyst/Reagents | Key Advantages | Reference |
|---|---|---|---|
| Nickel-Catalyzed Coupling | Nickel catalyst, Calcium Carbide | Good to excellent yields, broad substrate scope | tandfonline.com |
| Transition-Metal-Free Flow Chemistry | Singlet oxygen, Appel reagent | Improved yields, increased safety, reduced waste | nih.govacs.org |
| Copper-Promoted One-Pot Synthesis | Copper(II), Microwave irradiation | Rapid synthesis | tandfonline.com |
| Palladium-Catalyzed C-H Alkylation | Palladium catalyst, Alkyl iodides | High regioselectivity | researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
The furan (B31954) ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the vacant C3 and C4 positions. numberanalytics.com Future research will likely delve deeper into understanding and controlling the regioselectivity of these reactions. The presence of an electron-withdrawing carboxylate group at C2 and an electron-donating propyl group at C5 creates a unique electronic profile that warrants further investigation.
Key areas of exploration include:
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. numberanalytics.com Investigating the reactivity of this compound with various dienophiles could unlock pathways to novel molecular architectures for pharmaceuticals and materials. researchgate.netwiley-vch.de
Oxidative Ring Opening: Oxidation of the furan ring can lead to the formation of valuable 1,4-dicarbonyl compounds, which are versatile synthetic intermediates. researchgate.net Developing selective methods for the oxidative cleavage of this compound could provide access to new linear building blocks.
Metal-Catalyzed Cross-Coupling: While the synthesis of the parent compound is an active area, its further functionalization is equally important. Reactions at the C3 and C4 positions using modern cross-coupling techniques could lead to a diverse library of polysubstituted furan derivatives with tailored properties.
Biocatalysis: The use of enzymes to perform selective transformations on the furan core represents a green and highly specific approach. Future work may identify or engineer enzymes capable of, for example, selectively hydroxylating the propyl chain or performing other specific modifications.
The harmful effects of some furan-containing compounds are known to result from cytochrome P450-catalyzed furan ring oxidation, which generates reactive metabolites. nih.gov Understanding the metabolic fate of this compound is crucial for designing safer compounds for biological applications.
Integration of Artificial Intelligence and Machine Learning in Furan Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and furan chemistry will be no exception. nih.govresearchgate.net These computational tools can accelerate discovery and optimization in several ways.
Predictive Modeling: ML models can be trained on existing chemical data to predict the properties and reactivity of new furan derivatives like this compound. arxiv.org This can help prioritize synthetic targets and reduce the number of failed experiments.
Reaction Optimization: AI algorithms can analyze a vast number of reaction parameters (catalyst, solvent, temperature, etc.) to identify the optimal conditions for synthesizing or functionalizing furan compounds. illinois.edu This approach has already been shown to double the average yield in complex cross-coupling reactions. illinois.edu
Retrosynthesis and Drug Discovery: AI can propose novel synthetic routes to complex molecules containing the furan scaffold. pku.edu.cn In drug discovery, ML can screen virtual libraries of furan derivatives for potential biological activity, identifying promising candidates for further investigation. nih.govresearchgate.net
The development of large, high-quality datasets on furan chemistry will be crucial for the success of these AI/ML applications. arxiv.org As automated synthesis platforms become more common, they will generate the necessary data to train increasingly accurate and powerful predictive models. illinois.edu
Expanding Sustainable and Green Chemistry Applications
Furan derivatives are at the forefront of the shift towards a bio-based economy. rsc.org Many, like 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals derived from the dehydration of biomass sugars. mdpi.com this compound fits within this paradigm, with its core structure being accessible from renewable resources.
Future research will focus on leveraging this green credential in various applications:
Biofuels: Long-chain alkyl furans are promising candidates for biofuels. The propyl group in this compound contributes to its potential as a fuel or fuel additive, and further transformations could enhance its properties.
Green Solvents: Furan-based solvents are being explored as sustainable alternatives to traditional petrochemical solvents. The physicochemical properties of this compound and its derivatives could be tailored for specific solvent applications.
Renewable Monomers: The furan ring is a rigid structure that can impart desirable properties to polymers. After conversion to a diacid or diol, furan-2,5-dicarboxylate (B1257723) derivatives can be used to produce bio-based polyesters, polyamides, and polyurethanes. rsc.orggoogle.com
The development of efficient, low-energy catalytic processes for both the synthesis and conversion of furan derivatives is a central goal. nih.gov This includes using heterogeneous catalysts that can be easily separated and recycled, and employing ionic liquids or other green reaction media. nih.gov
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of the furan ring make it an attractive component for advanced materials. The future of this compound is intrinsically linked to multidisciplinary research that bridges organic synthesis with materials science.
Sustainable Polymers: A major area of focus is the development of furan-based polymers as alternatives to petroleum-derived plastics. Poly(ethylene furanoate) (PEF), made from a derivative of furan-2,5-dicarboxylic acid, has shown superior gas barrier properties compared to PET, making it ideal for packaging. patsnap.comnih.gov The propyl group in this compound could be used to tune the physical properties (e.g., glass transition temperature, crystallinity) of such polymers. acs.org
Optoelectronic Materials: 2,5-Disubstituted furans, particularly those with aryl groups, have been investigated as blue emissive materials and components of organic semiconductors. nih.govacs.org Future work could explore the synthesis of conjugated oligomers and polymers incorporating the this compound unit to create novel materials for organic electronics.
Self-Healing Materials: The Diels-Alder reaction involving the furan ring is reversible. This property can be exploited to create dynamic covalent bonds in polymers, leading to materials that can self-heal upon damage. nih.govacs.org Incorporating the this compound moiety into polymer backbones could allow for the development of such smart materials.
The table below summarizes potential applications of furan derivatives in materials science, highlighting the versatility of this chemical class.
Table 2: Furan Derivatives in Materials Science
| Application Area | Key Furan Monomer | Resulting Material | Key Properties/Advantages | Reference |
|---|---|---|---|---|
| Packaging | 2,5-Furandicarboxylic Acid (FDCA) | Poly(ethylene furanoate) (PEF) | Excellent gas barrier, renewable, recyclable | patsnap.comnih.gov |
| Coatings & Adhesives | Furfuryl Alcohol | Furan resins | High thermal and chemical resistance | researchgate.netpatsnap.com |
| Self-Healing Polymers | 2,5-Bis(hydroxymethyl)furan (BHMF) | Cross-linked polyesters | Thermoreversible, dynamic covalent bonds | nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
